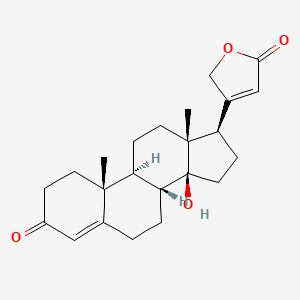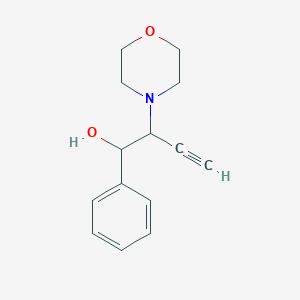
1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene is an organic compound with the molecular formula C10H8ClIO2 It is a derivative of benzene, featuring a chlorine atom and a propynyl group substituted with iodine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 1-chloro-4-hydroxybenzene.
Propargylation: The hydroxyl group is first converted to a propargyl ether using propargyl bromide in the presence of a base such as potassium carbonate.
Iodination: The terminal alkyne is then iodinated using iodine monochloride (ICl) or N-iodosuccinimide (NIS) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The propynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to form the corresponding deiodinated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of deiodinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modify biological macromolecules. The iodine atom may also play a role in enhancing the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-methoxybenzene: Lacks the propynyl and iodine groups, making it less reactive.
1-Chloro-4-iodobenzene: Lacks the methoxy and propynyl groups, resulting in different chemical properties.
1-Chloro-4-propynylbenzene:
Uniqueness
1-Chloro-4-(((3-iodo-2-propynyl)oxy)methoxy)benzene is unique due to the presence of both iodine and propynyl groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
29772-02-9 |
|---|---|
Molekularformel |
C10H8ClIO2 |
Molekulargewicht |
322.52 g/mol |
IUPAC-Name |
1-chloro-4-(3-iodoprop-2-ynoxymethoxy)benzene |
InChI |
InChI=1S/C10H8ClIO2/c11-9-2-4-10(5-3-9)14-8-13-7-1-6-12/h2-5H,7-8H2 |
InChI-Schlüssel |
KQLBUIOMHNFZMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCOCC#CI)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/structure/B13747738.png)



![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)

![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)






